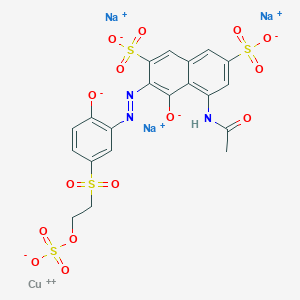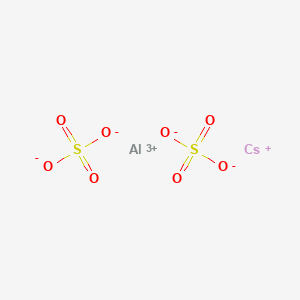
Potassium trichloro(ethylene)platinate(II)
Vue d'ensemble
Description
Potassium trichloro(ethylene)platinate(II), also known as Zeise’s salt, is a transition-metal alkene complex . It was first reported in 1930 and is considered a prototype for the classic Dewar-Chatt-Duncanson model .
Synthesis Analysis
Potassium trichloro(ethylene)platinate(II) can be synthesized by passing ethylene gas through an aqueous solution of potassium tetrachloroplatinate(II). The reaction is facilitated by a SnCl2 catalyst .Molecular Structure Analysis
The compound has a square planar geometry around the platinum atom. It contains an η2 - ethylene ligand, with the C=C axis perpendicular to the complex plane . The molecular formula is K[(H2C=CH2)PtCl3]·xH2O .Physical And Chemical Properties Analysis
Potassium trichloro(ethylene)platinate(II) appears as yellow to orange powder or crystals . It has a melting point of 220°C and a density of 2.88 g/mL at 25°C . The compound is stable in air .Applications De Recherche Scientifique
Activation of Aryl C−H Bond in Platinum Complexes : Potassium trichloro(ethylene)platinate(II) can react with various agents like piperidine, AgNO3, SnCl2, KOH, and ethanol−water solutions to form dinuclear chelate ring complexes. These complexes are studied for their structure and bonding properties (Da et al., 2008).
Kinetics of Substitution Reactions : The kinetics of the reaction of bipyridyl with potassium trichloro(ethylene)platinate(II) in specific solvent mixtures has been explored. Such studies are important in understanding the reactivity and mechanisms of platinum complexes (Hubert & Theophanides, 1969).
Biological Reactivity and Mass Spectrometry Analysis : Potassium trichloro(ethylene)platinate(II) is compared with Cisplatin for its reactivity towards nucleophilic sites in proteins, using mass spectrometry tools. This research provides insights into the potential biomedical applications of this compound (Cziferszky & Gust, 2018).
Cytotoxicity and Antitumor Activity : Studies have investigated the cytotoxicity of potassium trichloro(ethylene)platinate(II) derivatives, such as potassium dichlorido(l-prolinato)platinate(II), against various human cancer cell lines. These findings are crucial for the development of new anticancer drugs (Yousef et al., 2011).
Detection of Acidic Glycoconjugates in Microscopy : Potassium trichloro(ethylene)platinate(II) has been used to enhance the efficiency and specificity of diamine methods in light microscopy for the detection of acidic glycoconjugates in tissue sections (Hirabayashi, 1992).
Electrochemical Studies : The compound has been studied in electrochemical settings, like the oxidation of ethylene on platinum electrodes, which contributes to the understanding of electrochemical reactions and catalysis (Wroblowa et al., 1963).
Allergenic Potential : There is evidence of contact hypersensitivity to platinum salts, including potassium trichloro(ethylene)platinate(II), which highlights its potential allergenic properties in occupational settings (Dastychová & Semrádová, 2000).
Safety and Hazards
Propriétés
IUPAC Name |
potassium;ethene;platinum(2+);trichloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H4.3ClH.K.Pt/c1-2;;;;;/h1-2H2;3*1H;;/q;;;;+1;+2/p-3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCUWJUARCXXPTH-UHFFFAOYSA-K | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C.[Cl-].[Cl-].[Cl-].[K+].[Pt+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H4Cl3KPt | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Potassium trichloro(ethylene)platinate(II) | |
CAS RN |
12012-50-9 | |
| Record name | Platinate(1-), trichloro(η2-ethene)-, potassium (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=12012-50-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Platinate(1-), trichloro(eta2-ethene)-, potassium (1:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012012509 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Platinate(1-), trichloro(.eta.2-ethene)-, potassium (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Potassium trichloro(ethylene)platinate(II) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.421 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What can you tell us about the structure of Zeise's salt and how it has been studied?
A1: Zeise's salt, with the molecular formula K[PtCl3(C2H4)].H2O, was one of the first organometallic compounds discovered. It features a platinum atom coordinated to three chlorine atoms and an ethylene molecule. The potassium ion acts as a counter-ion.
Q2: What is the significance of studying the infrared spectra of Zeise's salt?
A2: Infrared (IR) spectroscopy provides valuable information about the vibrational frequencies of molecules, which are directly related to the strength and nature of chemical bonds. In the case of Zeise's salt, analyzing its IR spectrum, as done in [], helps us understand the nature of the platinum-ethylene bond, a key characteristic of this organometallic compound. This understanding is crucial for comprehending the reactivity and potential applications of Zeise's salt and similar organometallic complexes.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![3-[Dimethoxy(methyl)silyl]propyl prop-2-enoate](/img/structure/B79983.png)







